

Application Notes and Protocols for High-Resolution Mass Spectrometry in NAPIE Identification

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Compound of Interest

Compound Name: NAPIE

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This document provides detailed application notes and protocols for the identification and quantification of Non-Aggregating Particle Impurities and Extractables (**NAPIEs**) using High-Resolution Mass Spectrometry (HRMS).

Introduction to NAPIEs and the Role of HRMS

Non-Aggregating Particle Impurities and Extractables (**NAPIEs**) are chemical entities that can migrate from manufacturing equipment, container closure systems, and drug delivery devices into pharmaceutical products.[1][2] The identification and quantification of these impurities are critical to ensure the safety and efficacy of drug products.[3][4] High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful tool for this purpose due to its high sensitivity, selectivity, and ability to provide accurate mass measurements, which aids in the structural elucidation of unknown compounds.[5]

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, can provide mass data with high accuracy, often within a 5 ppm mass error.[6] This level of precision allows for the confident determination of elemental compositions and the differentiation of compounds with the same nominal mass. Furthermore, HRMS can be operated in data-independent acquisition (DIA) modes, enabling the collection of

comprehensive fragmentation data for all detected ions, which is invaluable for retrospective data analysis and the identification of unknown impurities.

Experimental Protocols

Sample Preparation: Extraction of **NAPIEs**

The selection of an appropriate sample preparation technique is crucial for the successful extraction and analysis of **NAPIEs**. The choice of extraction solvent and conditions should be based on the physicochemical properties of the drug product and the potential materials from which impurities may leach.

Protocol 1: Liquid-Liquid Extraction (LLE)

- **Solvent Selection:** Choose a water-immiscible organic solvent in which the target **NAPIEs** are soluble. Common solvents include hexane, ethyl acetate, and dichloromethane.
- **Extraction:**
 - Mix a known volume of the liquid drug product with the selected organic solvent in a separatory funnel.
 - Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
 - Allow the layers to separate.
- **Collection:** Collect the organic layer containing the extracted **NAPIEs**.
- **Concentration:** Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample.
- **Reconstitution:** Reconstitute the dried extract in a solvent compatible with the LC-MS mobile phase (e.g., acetonitrile/water mixture).

Protocol 2: Solid-Phase Extraction (SPE)

- **Cartridge Selection:** Choose an SPE cartridge with a sorbent that will retain the target **NAPIEs**. Common sorbents include C18 for non-polar compounds and mixed-mode

cation/anion exchange for charged analytes.

- Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) through it.
- Equilibration: Equilibrate the cartridge with the sample matrix solvent.
- Loading: Load the sample onto the SPE cartridge.
- Washing: Wash the cartridge with a weak solvent to remove interfering substances.
- Elution: Elute the retained **NAPIEs** with a strong solvent.
- Evaporation and Reconstitution: Evaporate the eluent and reconstitute the sample as described in the LLE protocol.

Protocol 3: Protein Precipitation

This method is suitable for biological drug products with high protein content.

- Precipitating Agent: Add a cold precipitating agent, such as acetonitrile or methanol (typically 3:1 ratio of solvent to sample), to the sample.
- Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
- Supernatant Collection: Carefully collect the supernatant containing the extracted **NAPIEs** for LC-HRMS analysis.

LC-HRMS Analysis

Instrumentation:

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- **Mass Spectrometer:** A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument.

Typical LC-HRMS Parameters:

Parameter	Typical Setting
Column	Reversed-phase C18 or C8 column (e.g., 100 mm x 2.1 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Start with a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.
Flow Rate	0.2 - 0.4 mL/min
Injection Volume	5 - 10 μ L
Ionization Mode	Electrospray Ionization (ESI) in both positive and negative modes
Mass Range	100 - 1500 m/z
Resolution	> 60,000 FWHM
Acquisition Mode	Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)

Data Processing and Identification Workflow

The identification of **NAPIEs** from HRMS data involves a systematic workflow that combines automated data processing with manual spectral interpretation.

Step 1: Data Acquisition

Acquire HRMS data in full scan mode, and for DDA, select the most intense ions for fragmentation (MS/MS). In DIA, fragment all ions within a specified mass range.

Step 2: Peak Picking and Feature Detection

Utilize software to detect chromatographic peaks and create a list of features characterized by their retention time, accurate mass, and intensity.

Step 3: Database Searching

Search the detected features against chemical databases (e.g., ChemSpider, PubChem) and specialized libraries of extractables and leachables. The search is based on the accurate mass of the precursor ion.

Step 4: Fragmentation Analysis

For features that have corresponding MS/MS spectra, compare the experimental fragmentation pattern with in-silico fragmentation predictions or with spectral libraries to increase confidence in the identification.

Step 5: Confirmation and Quantification

Confirm the identity of tentatively identified **NAPIEs** using authentic reference standards. Once confirmed, develop a quantitative method to determine their concentration in the sample.

Quantitative Data Summary

The following table summarizes examples of identified **NAPIEs** and their reported concentration ranges in pharmaceutical products.

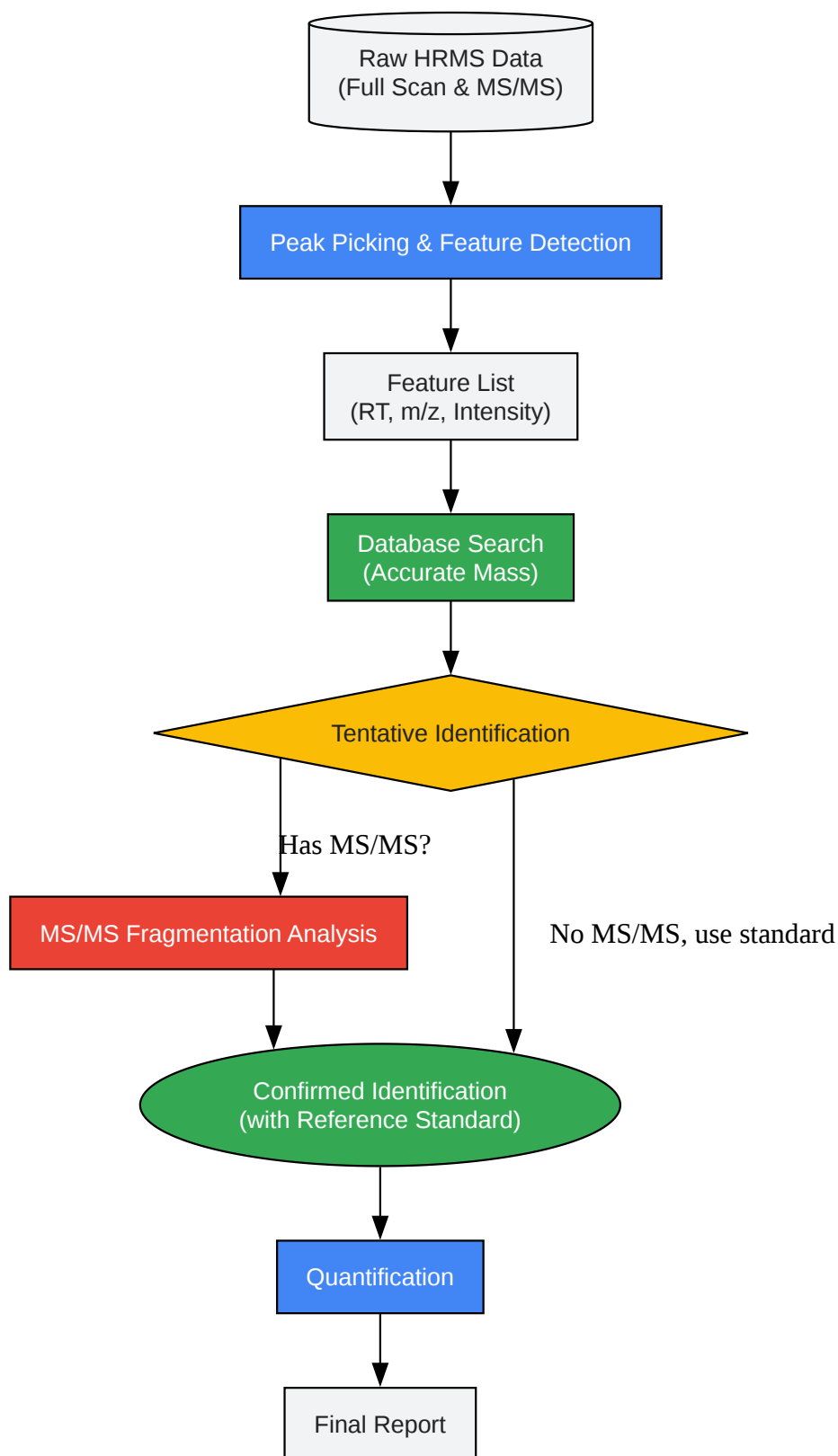
NAPIE	Chemical Class	Source	Reported Concentration Range
Bis(2-ethylhexyl) phthalate (DEHP)	Phthalate	Plasticizer in PVC	0.1 - 5 µg/mL
Irganox 1010	Phenolic antioxidant	Stabilizer in polymers	0.05 - 2 µg/mL
Erucamide	Fatty acid amide	Slip agent in polyethylene	0.2 - 1.5 µg/mL
2-Mercaptobenzothiazole (MBT)	Vulcanization accelerator	Rubber components	0.01 - 0.5 µg/mL
Triphenyl phosphate (TPP)	Organophosphate	Flame retardant	0.02 - 0.8 µg/mL

Visualizations



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Caption: Experimental workflow for **NAPIE** identification.



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Caption: Data analysis workflow for **NAPIE** identification.

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